molecular formula C26H22N4O3S B2764311 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1359204-31-1

7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2764311
CAS-Nummer: 1359204-31-1
Molekulargewicht: 470.55
InChI-Schlüssel: OSFXSGLQUUXXMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and a 3-phenylpropyl side chain. The 1,2,4-oxadiazole moiety is notable for its role in enhancing bioactivity, particularly in antimicrobial and anti-inflammatory applications . The methylthio (SCH₃) group on the phenyl ring may contribute to improved lipophilicity and metabolic stability, while the 3-phenylpropyl chain likely influences molecular interactions with biological targets .

Eigenschaften

CAS-Nummer

1359204-31-1

Molekularformel

C26H22N4O3S

Molekulargewicht

470.55

IUPAC-Name

7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3S/c1-34-20-12-9-18(10-13-20)23-28-24(33-29-23)19-11-14-21-22(16-19)27-26(32)30(25(21)31)15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,27,32)

InChI-Schlüssel

OSFXSGLQUUXXMU-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione involves multi-step reactions, typically beginning with the creation of the core quinazoline scaffold. This process often starts with the cyclization of appropriate aniline derivatives, followed by incorporation of the 1,2,4-oxadiazole moiety via oxidative conditions. The methylthio substitution is generally introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, scalable synthetic routes focus on the optimization of yields and the reduction of production costs. This may include using high-throughput screening techniques to identify optimal reaction conditions and employing continuous flow chemistry to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions primarily at the methylthio group, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions typically target the oxadiazole ring, yielding amine derivatives under appropriate conditions.

  • Substitution: The aromatic rings of this compound are prone to electrophilic substitution reactions, introducing various functional groups that can modify its pharmacological profile.

Common Reagents and Conditions

  • Oxidizing agents: : H2O2, mCPBA.

  • Reducing agents: : NaBH4, LiAlH4.

  • Substitution reagents: : Halogenating agents (Cl2, Br2), alkylating agents (alkyl halides), and acylating agents (acid chlorides).

Major Products

  • Oxidation products: : Sulfoxide and sulfone derivatives.

  • Reduction products: : Amine derivatives.

  • Substitution products: : Halogenated, alkylated, and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has shown that compounds containing oxadiazole and quinazoline moieties exhibit a range of biological activities. The specific compound in focus has been investigated for its potential applications in the following areas:

Anti-Cancer Activity

Several studies have demonstrated the anti-cancer properties of similar quinazoline derivatives. For instance:

  • A study highlighted that derivatives with oxadiazole rings showed significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .
  • Compounds were identified as potent inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells, with IC50 values ranging from 0.47 to 1.4 µM .

Anti-Diabetic Properties

The oxadiazole derivatives have also been evaluated for their anti-diabetic effects:

  • In vitro studies indicated that these compounds could modulate glucose uptake and improve insulin sensitivity, suggesting a potential role in diabetes management .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies involving similar compounds:

StudyFindings
In vitro studies on oxadiazole derivatives Showed significant cytotoxicity against multiple cancer cell lines; improved glucose metabolism was noted in diabetic models .
Molecular docking simulations Indicated strong binding affinities to thymidylate synthase and other relevant targets .
ADMET profiling Most synthesized compounds adhered to Lipinski's rule of five, indicating good bioavailability potential .

Wirkmechanismus

The mechanism of action of this compound involves interaction with various molecular targets, depending on the biological context. Key pathways include:

  • Inhibition of specific enzymes: : It can bind to active sites, thereby modulating enzyme activity.

  • Interaction with cellular receptors: : Altering signal transduction pathways and affecting cellular responses.

  • Inducing apoptosis: : Through mitochondrial pathways in cancer cells, leading to programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with shared structural motifs, such as quinazoline-diones, oxadiazoles, and related heterocycles. Below is a detailed analysis:

Structural Analogues with 1,2,4-Oxadiazole Moieties

Compounds in this category are often designed for antimicrobial activity. Key examples from recent studies include:

Compound Name Core Structure Key Substituents Bioactivity (MIC, µg/mL) Reference
4-(3-(4-(2-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a) Isoquinoline + oxadiazole 2-Aminomethylphenol, hydroxyphenyl 1–4 (vs. E. coli)
4-(3-(4-(4-(Aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15d) Isoquinoline + oxadiazole 4-Aminomethylphenol, hydroxyphenyl 2–8 (vs. S. aureus)
Target Compound Quinazoline-dione + oxadiazole 4-(Methylthio)phenyl, 3-phenylpropyl Not reported N/A

Key Observations :

  • The target compound lacks the hydroxyphenyl and aminomethyl groups present in analogs like 15a and 15d, which are critical for solubility and bacterial membrane penetration .
Quinazoline-Dione Derivatives

Quinazoline-diones are explored for their dual heterocyclic pharmacophores. A notable analog is 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione (3Ac), which was acetylated to improve bioavailability .

Activity Comparison :

  • 3Ac and its acetylated derivative 3Ae showed moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) , whereas oxadiazole-containing analogs (e.g., 15a) exhibit stronger potency (MIC = 1–4 µg/mL) . This suggests the oxadiazole ring in the target compound may confer superior antimicrobial efficacy.
Thieno[2,3-d]pyrimidine-Oxadiazole Hybrids

Compounds such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (from ) share a similar oxadiazole-thioether architecture but replace the quinazoline core with a thienopyrimidine system .

Structural and Functional Contrasts :

  • Thienopyrimidine Core: Enhances π-π stacking with bacterial DNA gyrase compared to quinazoline-dione .
  • Methylthio vs.

Biologische Aktivität

The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H18N4O4S2
  • Molecular Weight : 466.5 g/mol
  • CAS Number : 1115926-96-9

Synthesis

The synthesis of quinazoline derivatives typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Functional Groups : The oxadiazole ring is introduced via cyclization with hydrazides and carboxylic acids.
  • Substitution Reactions : The methylthio and phenylpropyl groups are added through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated various quinazolinone-thiazole hybrids for their cytotoxic effects against different cancer cell lines (PC3, MCF-7, HT-29). The compound showed notable cytotoxicity with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (μM)
PC310
MCF-710
HT-2912

These results suggest that the compound may inhibit tumor growth effectively in a dose-dependent manner .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes such as apoptosis and cell proliferation.

Study on Quinazolinone Derivatives

A comprehensive study published in Molecules explored the synthesis and biological evaluation of quinazolinone derivatives. It was found that compounds similar to our target compound demonstrated significant antibacterial and antifungal activities alongside their anticancer properties .

Clinical Implications

Another investigation highlighted the potential of quinazoline-based compounds in treating multidrug-resistant bacterial infections. The structural modifications in these compounds could enhance their efficacy against resistant strains .

Q & A

Q. What are the standard synthetic protocols for preparing this quinazoline derivative, and what critical reaction conditions must be controlled?

The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclocondensation. Key steps include:

  • Oxadiazole formation : Reacting 4-(methylthio)benzamide derivatives with hydroxylamine hydrochloride in dimethylformamide (DMF) under reflux (100–120°C) .
  • Quinazoline core assembly : Coupling the oxadiazole intermediate with a 3-phenylpropyl-substituted quinazoline precursor using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in DMF at 60–80°C .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity . Critical conditions include anhydrous solvents, controlled temperature, and exclusion of moisture to prevent hydrolysis of reactive intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., methylthio group at δ ~2.5 ppm for S-CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for quinazoline-dione) .
  • HPLC : Quantifies purity (>95% required for biological assays) .

Q. How are preliminary biological activities (e.g., antimicrobial or enzyme inhibition) evaluated?

  • Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values reported .
  • Enzyme inhibition : Fluorescence-based assays measure binding to targets like dihydrofolate reductase (DHFR) or kinase enzymes, using IC₅₀ values .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the yield and selectivity of oxadiazole ring formation during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
  • Catalyst use : Zinc chloride (ZnCl₂) or iodine accelerates oxadiazole formation, reducing side products .
  • Temperature control : Gradual heating (80–100°C) prevents decomposition of sensitive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from variations in:

  • Assay conditions : Differences in pH, buffer composition, or incubation time (e.g., longer incubation may increase false positives) .
  • Cell line specificity : Activity against S. aureus but not P. aeruginosa may reflect membrane permeability differences .
  • Dosage ranges : IC₅₀ values should be compared within the same concentration window (e.g., 1–100 µM) . Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended .

Q. What computational methods predict binding affinity and selectivity toward biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., 14-α-demethylase in antifungal studies) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity trends .

Q. What are key considerations in designing analogues to explore structure-activity relationships (SAR)?

  • Substituent variation : Modifying the 4-(methylthio)phenyl group to 4-fluorophenyl enhances lipophilicity and blood-brain barrier penetration .
  • Chain length adjustment : Extending the 3-phenylpropyl group to 4-phenylbutyl may improve binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replacing the oxadiazole with a 1,2,4-triazole retains heterocyclic rigidity while altering hydrogen-bonding capacity .

Q. How do solvent choice and base selection impact cyclocondensation reactions?

  • Bases : NaH provides stronger deprotonation for challenging cyclizations, while K₂CO₃ is milder and reduces side reactions .
  • Solvents : Ethanol or methanol facilitates recrystallization, whereas DMSO enhances solubility of aromatic intermediates .
  • Additives : Catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.